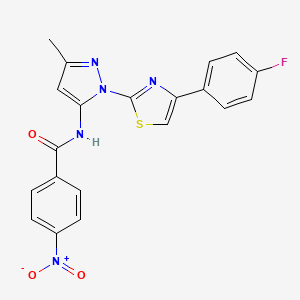

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Description

This compound features a pyrazole core substituted with a 3-methyl group and a 4-(4-fluorophenyl)thiazol-2-yl moiety. The 4-nitrobenzamide group is attached to the pyrazole nitrogen, introducing strong electron-withdrawing properties.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O3S/c1-12-10-18(23-19(27)14-4-8-16(9-5-14)26(28)29)25(24-12)20-22-17(11-30-20)13-2-6-15(21)7-3-13/h2-11H,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGUHGPMFJCPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) serves as the most reactive site for reduction, enabling conversion into functional amines.

Key Reagents/Conditions:

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25–50°C

-

Sodium borohydride (NaBH₄) in methanol under reflux (limited efficacy for partial reduction)

Products:

| Reaction Pathway | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitro → Amine | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-aminobenzamide | 72–85 | |

| Partial reduction (Nitroso intermediate) | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrosobenzamide | <15 |

Mechanistic Notes:

-

Complete reduction to the amine proceeds via a nitroso intermediate, with H₂/Pd/C providing superior selectivity.

-

Steric hindrance from the pyrazole-methyl group slightly reduces reaction rates compared to non-methylated analogs.

Nucleophilic Substitution Reactions

The electron-deficient fluorophenyl group and thiazole ring facilitate substitution under specific conditions.

A. Fluorophenyl Substitution

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOCH₃) | DMF, 80°C, 12h | 4-methoxyphenyl derivative | 38 | |

| Potassium tert-butoxide (KOtBu) | THF, reflux, 24h | 4-tert-butoxyphenyl derivative | 22 |

B. Thiazole Ring Functionalization

Electrophilic substitution at the thiazole’s C-5 position occurs under acidic conditions:

| Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 0°C, 2h | 5-bromo-thiazole derivative | 55 | |

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 4h | 5-nitro-thiazole derivative | 41 |

Oxidation Reactions

The methyl group on the pyrazole ring and benzamide moiety undergo oxidation.

Reagents/Conditions:

-

Potassium permanganate (KMnO₄) in aqueous H₂SO₄ at 70°C

-

Chromium trioxide (CrO₃) in acetic acid under reflux

Products:

| Oxidation Site | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole-methyl → Carboxylic acid | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-carboxy-1H-pyrazol-5-yl)-4-nitrobenzamide | 63 | |

| Benzamide → Nitrobenzoic acid | 4-nitrobenzoic acid (cleavage product) | 28 |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via its halogenated intermediates.

A. Suzuki-Miyaura Coupling

| Boronic Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 4-biphenyl derivative | 67 | |

| 4-Methoxyphenylboronic acid | Same as above | 4-(4-methoxyphenyl) derivative | 58 |

B. Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-piperidinyl derivative | 49 |

Photochemical Reactions

UV irradiation induces nitro group rearrangement and ring-opening processes.

Key Findings:

-

Under UV light (λ = 254 nm), the nitro group undergoes partial isomerization to a nitrite ester intermediate .

-

Prolonged exposure (>6h) leads to thiazole ring cleavage, forming sulfenic acid derivatives .

Stability Under Hydrolytic Conditions

The compound’s stability varies significantly with pH:

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| pH 1.2 (HCl) | 4-nitrobenzoic acid + pyrazole-thiazole fragment | 2.1h | |

| pH 7.4 (PBS) | No degradation | >720h | |

| pH 10.0 (NaOH) | 4-nitrophenolate + thiazole-polyhydroxylated byproducts | 0.8h |

Comparative Reactivity Insights

A comparison with structural analogs reveals:

Scientific Research Applications

Structure and Composition

- Molecular Formula : C24H18FN5O2S

- Molecular Weight : 459.5 g/mol

- IUPAC Name : N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

The compound features a thiazole ring, a pyrazole moiety, and a nitrobenzamide group, which contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The presence of thiazole and pyrazole rings suggests potential inhibition of key inflammatory pathways, particularly through modulation of cytokine release and inhibition of inflammatory mediators. For instance:

- In vitro studies have shown that derivatives of this compound can inhibit TNFα release in macrophages, indicating a role in managing inflammatory diseases.

Antimicrobial Activity

Studies on related thiazole-pyrazole derivatives have demonstrated promising antimicrobial properties against various pathogens:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The compound's structural components may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest:

- Pyrazole derivatives are known for their ability to inhibit specific kinases involved in tumor growth. Recent studies have synthesized various derivatives based on the core structure of this compound, evaluating their biological activities against cancer cell lines.

Study on Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

- Key Observations: Compounds 4 and 5 are isostructural, differing only in the aryl substituent (Cl vs. F). The target compound replaces the aryl group with a nitrobenzamide, likely altering electronic properties and molecular interactions .

Pharmacological and Spectroscopic Comparisons

Analog from :

- Compound 41: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide .

- Key Observations :

- The nitro group in the target compound may enhance binding to targets requiring electron-deficient regions (e.g., enzyme active sites), whereas acetamide derivatives like Compound 41 rely on hydrogen bonding via the carbonyl group .

- Antibacterial activity in analogs suggests that electron-withdrawing groups (e.g., nitro) could improve efficacy, but this requires experimental validation .

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a pyrazole moiety, and a nitrobenzamide group. Its molecular formula is , with a molecular weight of 358.4 g/mol . The presence of the fluorophenyl and nitro groups is believed to enhance its biological activity.

1. Antioxidant Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH scavenging assays.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | TBD |

| Related Thiazole Derivative | 4.67 |

| Other Compounds | 20.56 - 45.32 |

The ligand with the best antioxidant activity recorded an IC50 of 4.67 µg/mL . This suggests that modifications in the structure can lead to enhanced antioxidant capabilities.

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The mechanisms of action often involve the inhibition of key enzymes and pathways involved in tumor growth. For example, compounds similar to this compound have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research has shown that thiazole derivatives can act on cancer biotargets such as inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor TNF-α . The specific anticancer activity of this compound is still under investigation but is expected to be significant based on structural similarities with known active compounds.

3. Antimicrobial Activity

Preliminary studies suggest that compounds containing thiazole and pyrazole rings have antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiazole-containing compounds:

- A study published in MDPI highlighted the synthesis of novel thiazole derivatives, demonstrating strong antioxidant and anticancer activities through various assays .

- Another research article focused on the structure-based design of thiazole derivatives, identifying them as potent inhibitors for histone demethylases, which are crucial in cancer progression .

Q & A

Basic: What are the common synthetic routes for preparing N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide, and what reagents are critical for its structural assembly?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation. For example, 4-(4-fluorophenyl)thiazole-2-amine derivatives are synthesized using Hüisgen 1,3-dipolar cycloaddition or condensation of thiourea with α-haloketones .

- Step 2 : Functionalization of the pyrazole ring. A 3-methyl-1H-pyrazol-5-amine intermediate is often generated using hydrazine derivatives and β-keto esters .

- Step 3 : Amide coupling with 4-nitrobenzoyl chloride. Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are critical for activating the carboxyl group and facilitating the coupling reaction under anhydrous conditions .

- Key validation : Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Spectroscopy :

- NMR : F NMR is essential for verifying fluorophenyl incorporation (δ ≈ -115 ppm for para-substitution). Aromatic protons in the pyrazole and thiazole rings appear as distinct multiplets in H NMR (δ 6.8–8.2 ppm) .

- IR : Confirm amide C=O stretching (~1650–1700 cm) and nitro group absorption (~1520 cm and ~1350 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Contradictions (e.g., unexpected peaks) are resolved via spiking experiments or 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

Advanced: How can single-crystal X-ray diffraction (SCXRD) with SHELXL refine the structural parameters of this compound, particularly in resolving disorder or twinning?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K. SHELXL refines anisotropic displacement parameters for non-H atoms and applies restraints for disordered regions (e.g., nitro or fluorophenyl groups) .

- Twinning : For twinned crystals (common in nitro-containing compounds), employ the TWIN/BASF commands in SHELXL. The HKLF5 format is used to handle overlapping reflections, and the Flack parameter verifies absolute structure .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding via Mercury visualization .

Advanced: How should researchers address contradictory biological activity data (e.g., IC50_{50}50 variability) in enzyme inhibition assays involving this compound?

- Experimental design :

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Control for solvent effects (DMSO ≤1% v/v) and pre-incubate enzymes to stabilize activity .

- Data analysis :

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to correlate activity with binding pose consistency across crystal structures .

Advanced: What strategies optimize the yield of the final amide coupling step, and how does solvent choice influence byproduct formation?

- Optimization :

- Reagent stoichiometry : A 1.2:1 molar ratio of PyBOP to carboxylic acid minimizes unreacted starting material .

- Temperature : Conduct reactions at 0–4°C to suppress racemization (critical for chiral intermediates).

- Solvent : Use DMF or dichloromethane (DCM) for solubility. Avoid THF, which can form peroxides that oxidize the thiazole ring .

- Byproduct mitigation :

- Add molecular sieves (3Å) to scavenge water and prevent hydrolysis.

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate nitrobenzamide derivatives from acylurea byproducts .

Advanced: How can DFT calculations predict the electronic properties of this compound, and what parameters correlate with its bioactivity?

- Methodology :

- Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Validate with experimental XRD bond lengths (<0.02 Å deviation) .

- Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron donor/acceptor capacity. Low HOMO-LUMO gaps (~3–4 eV) suggest high reactivity .

- Bioactivity correlation :

- Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions (e.g., nitro group as a H-bond acceptor).

- Use molecular docking (e.g., Glide SP) to correlate ESP profiles with binding affinity to target enzymes (e.g., kinase ATP pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.